molecular formula C20H15ClO6 B2827170 1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 853903-22-7

1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2827170
CAS No.: 853903-22-7
M. Wt: 386.78
InChI Key: HZUHIXGZCVINQX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features both a chromene and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-(4-chlorophenyl)-1-oxopropan-2-ol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
  • 1-(4-fluorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
  • 1-(4-methylphenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Uniqueness

1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s properties compared to its analogs.

Properties

IUPAC Name

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO6/c1-11(18(22)12-3-5-14(21)6-4-12)26-19(23)16-10-13-9-15(25-2)7-8-17(13)27-20(16)24/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUHIXGZCVINQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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